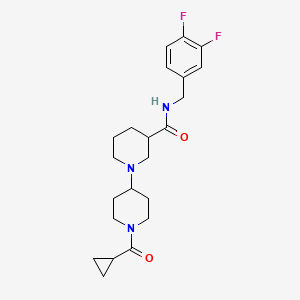
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(4-fluorophenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes dichloro, cyclopropylsulfamoyl, and fluorophenyl groups attached to a benzamide core. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(4-fluorophenyl)benzamide involves several steps, starting from commercially available precursors. The synthetic route typically includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by selective reduction to introduce the amino group.
Diazotization and Chlorination: The amino group is then diazotized and subsequently chlorinated to form the dichloro derivative.
Sulfonamide Formation: The cyclopropylsulfamoyl group is introduced through a sulfonamide formation reaction.
Coupling with Fluorophenyl Group: Finally, the fluorophenyl group is coupled to the benzamide core under specific reaction conditions to yield the target compound.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing advanced catalytic processes and reaction conditions.
Análisis De Reacciones Químicas
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(4-fluorophenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(4-fluorophenyl)benzamide can be compared with other similar compounds, such as:
2,4-dichloro-5-fluoroacetophenone: This compound shares the dichloro and fluoro groups but lacks the cyclopropylsulfamoyl and benzamide moieties.
2,4-dichloro-3,5-difluorobenzoic acid: This compound has similar halogenation but differs in the functional groups attached to the benzene ring.
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate: This compound has a similar fluorophenyl group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FN2O3S/c17-13-8-14(18)15(25(23,24)21-11-5-6-11)7-12(13)16(22)20-10-3-1-9(19)2-4-10/h1-4,7-8,11,21H,5-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOLHYFNMCCTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=C(C=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(Z)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5959095.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B5959100.png)
![2-chloro-4-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5959104.png)
![METHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5959111.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B5959114.png)
![3-(1,3-benzodioxol-5-yl)-5-[(E)-4-methylpent-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5959122.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5959142.png)

![2-(3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-piperidinyl)-4,7-dimethylquinazoline](/img/structure/B5959159.png)
![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B5959168.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5959186.png)
![1-cyclopentyl-4-[5-(2,5-dimethylphenyl)-4-methyl-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B5959189.png)
![7-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5959196.png)
![4-{[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]methyl}benzonitrile](/img/structure/B5959202.png)
